molecular formula C12H23Br B12586944 Nonane, 5-(3-bromopropylidene)- CAS No. 602329-04-4

Nonane, 5-(3-bromopropylidene)-

Katalognummer: B12586944
CAS-Nummer: 602329-04-4
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: DVAZZIBTRKICQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonane, 5-(3-bromopropylidene)- is an organic compound with the molecular formula C12H23Br It is a derivative of nonane, a linear alkane hydrocarbon This compound is characterized by the presence of a bromopropylidene group attached to the fifth carbon of the nonane chain

Vorbereitungsmethoden

The synthesis of Nonane, 5-(3-bromopropylidene)- typically involves the reaction of nonane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, leading to the formation of the desired brominated product.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Nonane, 5-(3-bromopropylidene)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation.

Wissenschaftliche Forschungsanwendungen

Nonane, 5-(3-bromopropylidene)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Nonane, 5-(3-bromopropylidene)- involves its interaction with various molecular targets. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The compound can also act as an electrophile in reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

Nonane, 5-(3-bromopropylidene)- can be compared with other brominated alkanes, such as:

    Nonane, 5-bromo-: This compound has a bromine atom attached directly to the nonane chain, without the propylidene group.

    Nonane, 3-bromopropyl-: Similar to Nonane, 5-(3-bromopropylidene)-, but with the bromopropyl group attached to the third carbon instead of the fifth.

    Nonane, 5-(2-bromopropylidene)-: This compound has a bromopropylidene group attached to the fifth carbon, but with the bromine atom on the second carbon of the propylidene group.

Eigenschaften

CAS-Nummer

602329-04-4

Molekularformel

C12H23Br

Molekulargewicht

247.21 g/mol

IUPAC-Name

5-(3-bromopropylidene)nonane

InChI

InChI=1S/C12H23Br/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3

InChI-Schlüssel

DVAZZIBTRKICQO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=CCCBr)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.